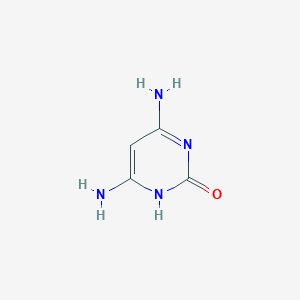

4,6-Diamino-2-hydroxypyrimidine

説明

The exact mass of the compound 4,6-Diamino-2-pyrimidinol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4,6-diamino-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-2-1-3(6)8-4(9)7-2/h1H,(H5,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSVBJJXPDBPKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289371 | |

| Record name | 4,6-Diamino-2-hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31458-45-4 | |

| Record name | 4,6-Diamino-2-pyrimidinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Diamino-2-hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Diaminopyrimidin-2(1H)-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D5GB4JX52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties and Biological Activity of 4,6-Diamino-2-hydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics and biological activity of 4,6-Diamino-2-hydroxypyrimidine (CAS 56-06-4), a compound of significant interest in biochemical research and drug development. This document details its solubility in various solvents, provides exemplary experimental protocols for its analysis, and illustrates its mechanism of action as an inhibitor of a key biological pathway.

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative and qualitative data to guide solvent selection for experimental work.

| Solvent | Solubility | Temperature (°C) | Method | Source |

| Water | 11.5 g/L | 20 | Not Specified | [1] |

| 10 mg/mL (requires sonication) | Not Specified | Ultrasonic | ||

| 6 mg/mL | Not Specified | Not Specified | [2] | |

| Dimethyl Sulfoxide (DMSO) | 25 mg/mL (198.22 mM) | Not Specified | Not Specified | [2] |

| Soluble | Not Specified | Not Specified | ||

| Ethanol | Insoluble | Not Specified | Not Specified | [2] |

| Methanol | Slightly Soluble | Not Specified | Not Specified | [3] |

| Aqueous Alkali | Soluble | Not Specified | Not Specified | [4] |

| Phosphate-Buffered Saline (PBS) | 6.5 mg/mL (51.54 mM) | Not Specified | Not Specified | [5] |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the validation of scientific findings. Below are representative methodologies for the synthesis and analysis of this compound.

Synthesis of 2,4-Diamino-6-hydroxypyrimidine

This protocol is adapted from a procedure published in Organic Syntheses.

Objective: To synthesize 2,4-Diamino-6-hydroxypyrimidine via the condensation of ethyl cyanoacetate with guanidine.

Materials:

-

Sodium metal

-

Anhydrous ethanol

-

Ethyl cyanoacetate

-

Guanidine hydrochloride

-

Glacial acetic acid

-

1-L round-bottomed flask with a reflux condenser and calcium chloride drying tube

-

Boiling water bath

Procedure:

-

Preparation of Sodium Ethoxide: In a 1-L round-bottomed flask equipped with a reflux condenser and a calcium chloride drying tube, prepare a solution of sodium ethoxide by dissolving 23 g (1 g atom) of sodium in 250 mL of anhydrous ethanol.

-

Reaction with Ethyl Cyanoacetate: After all the sodium has dissolved, cool the solution and add 113 g (1 mole) of ethyl cyanoacetate.

-

Preparation of Guanidine Solution: While the first mixture stands, prepare a second solution of sodium ethoxide with the same volume and concentration. To this second solution, add 97 g (1.02 moles) of guanidine hydrochloride.

-

Filtration: Separate the resulting sodium chloride by filtration to obtain a clear filtrate containing guanidine.

-

Condensation Reaction: Add the guanidine filtrate to the solution of ethyl sodiocyanoacetate. Heat the resulting mixture for 2 hours under reflux.

-

Isolation of Product: Evaporate the mixture to dryness at atmospheric pressure. Dissolve the solid product in 325 mL of boiling water and acidify with 67 mL of glacial acetic acid.

-

Crystallization and Collection: Upon cooling the solution, yellow needles of 2,4-diamino-6-hydroxypyrimidine will separate. Collect the crystals by filtration. This procedure typically yields 101–103 g (80–82%) of the product.

Determination of Thermodynamic (Equilibrium) Solubility

This protocol describes a general "shake-flask" method for determining the equilibrium solubility of a compound.

Objective: To determine the thermodynamic solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvent (e.g., water, DMSO, PBS)

-

Sealed vials (e.g., glass HPLC vials with screw caps)

-

Thermostatically controlled shaker or orbital incubator

-

Analytical balance

-

Filtration device (e.g., 0.22 µm syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a pre-weighed vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

-

Quantification: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze both the standard solutions and the filtered sample by a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.

-

Data Reporting: The determined concentration represents the thermodynamic solubility of the compound in the chosen solvent at the specified temperature, typically reported in mg/mL or µM.

Biological Activity and Signaling Pathway

This compound is a well-characterized inhibitor of the enzyme GTP cyclohydrolase I (GCH1). GCH1 is the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4). BH4 is an essential cofactor for several key enzymes, including nitric oxide synthase (NOS) and aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters.

By inhibiting GCH1, this compound effectively blocks the synthesis of BH4, leading to a reduction in the activity of BH4-dependent enzymes. This mechanism of action makes it a valuable tool for studying the physiological roles of BH4 and the consequences of its depletion.

Tetrahydrobiopterin (BH4) Synthesis Pathway and Inhibition

The following diagram illustrates the de novo synthesis pathway of Tetrahydrobiopterin (BH4) from Guanosine Triphosphate (GTP) and indicates the point of inhibition by this compound.

Caption: De novo biosynthesis of Tetrahydrobiopterin (BH4) and its inhibition.

Experimental Workflow for GCH1 Inhibition Assay

The following diagram outlines a typical experimental workflow to assess the inhibitory activity of this compound on GTP cyclohydrolase I.

Caption: Workflow for GCH1 enzyme inhibition assay.

References

- 1. researchgate.net [researchgate.net]

- 2. mygenefood.com [mygenefood.com]

- 3. Phenotypic drug screen uncovers the metabolic GCH1/BH4 pathway as key regulator of EGFR/KRAS-mediated neuropathic pain and lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GTP cyclohydrolase I inhibition by the prototypic inhibitor 2, 4-diamino-6-hydroxypyrimidine. Mechanisms and unanticipated role of GTP cyclohydrolase I feedback regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. materialneutral.info [materialneutral.info]

Spectroscopic Profile of 4,6-Diamino-2-hydroxypyrimidine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4,6-diamino-2-hydroxypyrimidine (CAS No. 56-06-4), a pivotal intermediate in synthetic organic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols are also provided to facilitate the replication and verification of these findings.

Spectroscopic Data Summary

The spectroscopic data for this compound is presented below. It is important to note that this compound can exist in tautomeric forms, with the 2,4-diamino-6-hydroxypyrimidine tautomer often being prevalent. The data presented here reflects the characterization of this stable tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Solvent | Spectrometer Frequency | Multiplicity | Assignment |

| ~4.95 | Water | 400 MHz | Singlet | H-5 |

Table 1: ¹H NMR Spectroscopic Data for 2,4-Diamino-6-hydroxypyrimidine.

¹³C NMR Data

| Chemical Shift (δ) ppm | Solvent | Assignment |

| ~80.20 | Water | C-5 |

Table 2: ¹³C NMR Spectroscopic Data for 2,4-Diamino-6-hydroxypyrimidine. Note: Full assignment of quaternary carbons is not available in the cited source.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3470 | vs | N-H Asymmetric stretching |

| 3390 | ms | N-H Symmetric stretching |

| 1650 | - | NH₂ scissoring |

| 1570 | - | C=C stretching |

| 1060 | - | NH₂ twisting |

| 760 | vvs | Ring breathing |

| 620 | m | C-C-C in-plane bending |

Table 3: Key IR Absorption Bands for this compound.[1] Intensities are denoted as vs (very strong), s (strong), ms (medium strong), m (medium), and vvs (very very strong).

Mass Spectrometry (MS)

Mass spectrometric analysis provides insights into the molecular weight and fragmentation pattern of the compound.

| m/z | Relative Intensity | Assignment |

| 126 | - | [M]⁺ (Molecular Ion) |

| 85 | - | Fragment |

| 68 | - | Fragment |

Table 4: Mass Spectrometry Data for 2,4-Diamino-6-hydroxypyrimidine.[2]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Thoroughly mix the sample by vortexing or sonication until the solid is completely dissolved.

-

If any particulate matter is observed, filter the solution through a glass wool plug in a Pasteur pipette directly into a clean NMR tube.

-

Securely cap and label the NMR tube.

¹H NMR Acquisition:

-

Insert the prepared NMR tube into the spectrometer's probe.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical experiment may involve a 30-45 degree pulse, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans.

-

Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the empty, clean ATR crystal, which will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization - EI)

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Mass Spectrum Acquisition:

-

Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

For EI, the sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

-

A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

A generalized workflow for the spectroscopic analysis of a chemical compound.

References

Synthesis of 2,4-diamino-6-hydroxypyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 2,4-diamino-6-hydroxypyrimidine, a crucial intermediate in the production of various pharmaceuticals, including antiviral agents and other bioactive compounds. This document details the core chemical reactions, provides experimental protocols, and presents quantitative data to facilitate comparison and implementation in a laboratory setting.

Core Synthesis Pathway: Condensation of Guanidine with a Cyanoacetic Acid Ester

The most prevalent and industrially significant method for synthesizing 2,4-diamino-6-hydroxypyrimidine involves the base-catalyzed condensation reaction between a guanidine salt and an ester of cyanoacetic acid. This approach is valued for its efficiency and relatively high yields. The general reaction scheme is presented below.

Caption: General reaction scheme for the synthesis of 2,4-diamino-6-hydroxypyrimidine.

This core reaction can be implemented through several variations, primarily differing in the choice of guanidine salt, cyanoacetic acid ester, base, and solvent. The following sections provide detailed protocols and quantitative data for the most common methodologies.

Method 1: Synthesis using Guanidine Hydrochloride and Ethyl Cyanoacetate in Ethanol

This classic method, often cited in organic synthesis literature, utilizes guanidine hydrochloride and ethyl cyanoacetate with sodium ethoxide as the base.

Quantitative Data

| Reactant/Product | Molar Mass ( g/mol ) | Amount (moles) | Mass/Volume | Yield (%) | Reference |

| Sodium | 22.99 | 1.0 | 23 g | - | [1] |

| Anhydrous Ethanol | 46.07 | - | 250 mL | - | [1] |

| Ethyl Cyanoacetate | 113.12 | 1.0 | 113 g | - | [1] |

| Guanidine Hydrochloride | 95.53 | 1.02 | 97 g | - | [1] |

| Glacial Acetic Acid | 60.05 | - | 67 mL | - | [1] |

| 2,4-diamino-6-hydroxypyrimidine | 126.12 | - | 101-103 g | 80-82 | [1][2] |

Experimental Protocol

-

Preparation of Sodium Ethoxide Solution: In a 1-liter round-bottomed flask equipped with a reflux condenser and a calcium chloride drying tube, prepare a solution of sodium ethoxide by dissolving 23 g of sodium in 250 mL of anhydrous ethanol.[1]

-

Addition of Ethyl Cyanoacetate: After all the sodium has dissolved, cool the solution and add 113 g of ethyl cyanoacetate.[1]

-

Preparation of Guanidine Solution: In a separate flask, prepare another sodium ethoxide solution of the same volume and concentration. To this second solution, add 97 g of guanidine hydrochloride.[1]

-

Reaction Mixture: Separate the precipitated sodium chloride by filtration, and add the clear filtrate containing the free guanidine base to the solution of ethyl sodiocyanoacetate.[1]

-

Reflux: Heat the resulting mixture under reflux for 2 hours.[1]

-

Isolation of Product: Evaporate the mixture to dryness at atmospheric pressure. Dissolve the solid product in 325 mL of boiling water and acidify with 67 mL of glacial acetic acid.[1]

-

Crystallization and Filtration: Upon cooling the solution, 2,4-diamino-6-hydroxypyrimidine separates as yellow needles. Collect the product by filtration and dry. The expected yield is 101–103 g (80–82%).[1][2]

Caption: Experimental workflow for Method 1.

Method 2: Synthesis using Guanidine Nitrate and Methyl Cyanoacetate in Methanol

This variation employs guanidine nitrate and methyl cyanoacetate with sodium methoxide, often resulting in higher yields.

Quantitative Data

| Reactant/Product | Molar Mass ( g/mol ) | Amount | Yield (%) | Reference |

| Guanidine Nitrate | 122.08 | 110 g | - | [2][3] |

| Sodium Methoxide | 54.02 | 55 g | - | [2][3] |

| Methanol | 32.04 | 300 mL | - | [2][3] |

| Methyl Cyanoacetate | 99.09 | - | - | [2][4] |

| 2,4-diamino-6-hydroxypyrimidine | 126.12 | 120 g | 95 | [2][3] |

Experimental Protocol

-

Initial Reaction Mixture: In a four-necked flask, combine 300 mL of methanol, 110 g of guanidine nitrate, and 55 g of sodium methoxide. Heat and stir the mixture for 1 hour.[2][3]

-

Addition of Methyl Cyanoacetate: While maintaining the mixture at reflux, add methyl cyanoacetate dropwise.[2][3]

-

Reflux: After the addition is complete, continue to reflux the mixture for 4 hours.[2][3]

-

Solvent Removal: Distill off the methanol under reduced pressure.[5]

-

Product Precipitation: Add 800 mL of water to the residue. Adjust the pH to 9 with hydrochloric acid, and then to 7 with 50% acetic acid.[2][3]

-

Isolation: Cool the solution to 5-10°C, filter the precipitate, wash with water, and dry to obtain the final product. This method can yield up to 120 g (95%) of 2,4-diamino-6-hydroxypyrimidine with a purity of 99.1%.[2][3]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 3. Method for synthesizing 2,4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]

- 5. tsijournals.com [tsijournals.com]

The Versatile Precursor: A Technical Guide to 4,6-Diamino-2-hydroxypyrimidine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 4,6-diamino-2-hydroxypyrimidine (also known as 2,4-diamino-6-hydroxypyrimidine) as a versatile precursor in the synthesis of a wide array of biologically active molecules. Its inherent reactivity and structural features make it a valuable starting material for the preparation of potent antiviral and anticancer agents, among other therapeutic compounds. This document provides a comprehensive overview of its synthesis, key transformations, and detailed experimental protocols, supplemented with quantitative data and visual diagrams to facilitate understanding and application in a research and development setting.

Physicochemical Properties and Tautomerism

This compound (CAS: 56-06-4, Molecular Formula: C₄H₆N₄O) is a crystalline solid. A crucial aspect of its chemistry is the existence of keto-enol tautomerism. The molecule can exist in the hydroxyl form or the more stable keto form, 2,4-diamino-1,6-dihydropyrimidin-6-one. This tautomerism influences its reactivity in subsequent synthetic steps.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the condensation of guanidine with an active methylene compound, typically a cyanoacetate derivative.

Experimental Protocol: Synthesis from Guanidine Nitrate and Ethyl Cyanoacetate

This procedure outlines a high-yield synthesis of the title compound.[1]

Reaction Scheme:

Caption: Synthesis of this compound.

Procedure:

-

In a four-necked flask, combine 300 ml of methanol, 110 g of guanidine nitrate, and 55 g of sodium methoxide.

-

Heat the mixture and stir for 1 hour.

-

While refluxing, add methyl cyanoacetate dropwise. Continue refluxing for 4 hours.

-

Distill off the methanol under reduced pressure.

-

Add 800 ml of water to the residue and adjust the pH to 9 with hydrochloric acid.

-

Subsequently, adjust the pH to 7 with a 50% acetic acid solution.

-

Cool the mixture to 5-10°C to induce crystallization.

-

Filter the precipitate, wash with water, and dry to obtain the final product.[1]

Quantitative Data: Synthesis of this compound

| Parameter | Value | Reference |

| Yield | 95% | [1] |

| Purity | 99.1% | [1] |

| Melting Point | 260-270°C (decomposes) | [1] |

| Appearance | Yellow needles | [1] |

Key Synthetic Transformations and Applications

This compound serves as a versatile precursor for the synthesis of various heterocyclic compounds with significant biological activities. Key transformations include chlorination, nitrosation followed by reduction, and subsequent cyclization to form purine analogs.

Chlorination to 2,4-Diamino-6-chloropyrimidine

A pivotal intermediate in the synthesis of numerous pharmaceuticals, including the anti-tuberculosis agent Minoxidil, is 2,4-diamino-6-chloropyrimidine. This is achieved by treating this compound with a chlorinating agent like phosphorus oxychloride (POCl₃).

This protocol details the conversion of the hydroxyl group to a chloro group.[2]

Reaction Scheme:

Caption: Synthesis of 2,4-Diamino-6-chloropyrimidine.

Procedure:

-

Add 1.00 g (7.93 mmol) of 2,4-diamino-6-hydroxypyrimidine to 9 mL of phosphorus oxychloride (POCl₃).

-

Stir the mixture at 97°C for 17 hours.

-

Slowly add the reaction solution to ice water and then stir at 90°C for 1 hour to hydrolyze excess POCl₃.

-

Adjust the pH of the solution to 8 with NaOH.

-

Extract the product with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the product as a white solid.[2]

| Parameter | Value | Reference |

| Yield | 85% | [2] |

| Melting Point | 200.2–200.4 °C | [2] |

| Appearance | White solid | [2] |

| IR (KBr, cm⁻¹) | 3449 (NH), 3327 (NH), 1642 (C=N), 1581 (C=C), 1551 (C=C), 795 (C-Cl) | [2] |

| ¹H-NMR (DMSO-d₆) | δ 6.57 (s, 2H, NH₂), 6.31 (s, 2H, NH₂), 5.69 (s, 1H, Ar-H) | [2] |

| ES-MS (m/z) | 145.0 [M+H]⁺ | [2] |

Synthesis of Guanine: A Purine Analog

This compound is a key starting material for the synthesis of guanine, a fundamental component of nucleic acids. This multi-step synthesis involves nitrosation, reduction, and subsequent cyclization.

The overall transformation from this compound to guanine is a multi-step process.

References

Discovery and history of 4,6-Diamino-2-hydroxypyrimidine

An In-Depth Technical Guide to 4,6-Diamino-2-hydroxypyrimidine

Abstract

This technical guide provides a comprehensive overview of this compound, a significant heterocyclic compound. More commonly referred to in scientific literature by its tautomeric name, 2,4-Diamino-6-hydroxypyrimidine (DAHP), this molecule serves as a crucial intermediate in pharmaceutical synthesis and as a specific inhibitor in biomedical research. This document details its discovery and history, established synthesis protocols, physicochemical properties, and key biological activities. Quantitative data are presented in structured tables, and detailed experimental methodologies are provided. Key processes, including its chemical synthesis, tautomeric forms, and mechanism of biological action, are illustrated using logical diagrams to support researchers, scientists, and professionals in drug development.

Introduction: Nomenclature and Tautomerism

This compound exists in equilibrium with its more stable keto tautomer, 2,4-Diamino-6-hydroxypyrimidine (also known as 2,4-diamino-6-pyrimidinone).[1][2] This tautomerism involves the migration of a proton between the oxygen and a ring nitrogen atom. While the "hydroxypyrimidine" name refers to the enol form, the keto (pyrimidinone) form is predominant in the solid state.[1] This guide will use the common name 2,4-Diamino-6-hydroxypyrimidine (DAHP) while acknowledging its tautomeric nature. DAHP is a versatile building block for various active pharmaceutical ingredients (APIs) and a valuable tool for studying specific metabolic pathways.[3][4]

References

Unlocking the Therapeutic Potential of 4,6-Diamino-2-hydroxypyrimidine: A Technical Guide for Researchers

An In-depth Exploration of a Versatile Scaffold in Drug Discovery

Introduction: 4,6-Diamino-2-hydroxypyrimidine, a heterocyclic organic compound, has emerged as a privileged scaffold in medicinal chemistry. Its structural features allow for diverse chemical modifications, leading to the development of derivatives with a wide array of biological activities. This technical guide provides a comprehensive overview of the potential research applications of this compound and its analogs, with a focus on its anticancer, anti-inflammatory, and enzyme-inhibiting properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Core Research Applications

The research applications of this compound and its derivatives are extensive, primarily revolving around their ability to modulate key biological processes implicated in various diseases.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of kinases that are crucial for cancer cell proliferation, survival, and migration.

Quantitative Data: Anticancer Activity of Pyrimidine Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Pyrimidine-4,6-diamine derivative (B01) | U87 (Glioblastoma) | 7.0 | [1] |

| Pyrimidine-4,6-diamine derivative (B01) | U251 (Glioblastoma) | 6.4 | [1] |

| Thiazolo[4,5-d]pyrimidine derivative (3b) | C32 (Melanoma) | 24.4 | |

| Thiazolo[4,5-d]pyrimidine derivative (3b) | A375 (Melanoma) | 25.4 | |

| Pyrido[2,3-d]pyrimidine derivative (2a) | A549 (Lung Cancer) | 42 | [2] |

| Pyrido[2,3-d]pyrimidine derivative (2f) | A549 (Lung Cancer) | 47.5 | [2] |

| Diaminopyrimidine derivative (A12) | A549 (Lung Cancer) | 0.13 | [3] |

| Diaminopyrimidine derivative (A12) | MDA-MB-231 (Breast Cancer) | 0.094 | [3] |

Anti-inflammatory Activity: Nitric Oxide Inhibition

Certain derivatives of this compound have been shown to inhibit the production of nitric oxide (NO), a key mediator in inflammatory processes. This makes them attractive candidates for the development of novel anti-inflammatory drugs.

Quantitative Data: Nitric Oxide Inhibition by Pyrimidine Derivatives

| Compound/Derivative | IC50 (µM) | Reference |

| 5-fluoro-2-amino-4,6-dichloropyrimidine | 2 | [4][5] |

| Other 5-substituted 2-amino-4,6-dichloropyrimidines | 9-36 | [4][5] |

Enzyme Inhibition: GTP Cyclohydrolase I

This compound is a well-characterized inhibitor of GTP cyclohydrolase I (GTPCH I), the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4).[6][7][8][9] BH4 is an essential cofactor for nitric oxide synthases (NOS) and aromatic amino acid hydroxylases. By inhibiting GTPCH I, this compound can effectively block the production of BH4 and subsequently suppress NO production.[6][7][8][9]

The inhibition of GTPCH I by this compound is not a direct competitive inhibition of the GTP binding site. Instead, it acts via an indirect mechanism that requires the presence of the GTP cyclohydrolase I feedback regulatory protein (GFRP).[6][7][8][9] The compound mimics the endogenous feedback inhibitor, BH4, by binding to the GFRP-GTPCH I complex. This allosteric regulation is a key aspect of its mechanism of action.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of evaluating the biological activity of this compound and its derivatives.

Synthesis of 5-Substituted 2-Amino-4,6-dihydroxypyrimidines

This protocol describes a general procedure for the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines.[4]

Materials:

-

Metallic sodium

-

Absolute ethanol

-

Guanidine hydrochloride

-

Monosubstituted malonic acid diester

-

Argon atmosphere

Procedure:

-

Dissolve metallic sodium (0.56 mol) in absolute ethanol (300 mL) under an argon atmosphere with intensive stirring.

-

After all the sodium has dissolved, cool the reaction mixture to room temperature.

-

Add guanidine hydrochloride (0.22 mol) to the solution with intensive stirring.

-

Add the corresponding monosubstituted malonic acid diester (0.2 mol).

-

Reflux the reaction mixture for a specified time, monitoring the reaction progress by TLC.

-

After completion, cool the mixture and collect the precipitate by filtration.

-

Wash the precipitate with ethanol and diethyl ether.

-

Purify the product by recrystallization from an appropriate solvent.

In Vitro Nitric Oxide (NO) Assay

This protocol outlines a method to assess the inhibitory effect of pyrimidine derivatives on nitric oxide production in macrophage cell lines.[10]

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

Sodium nitrite (for standard curve)

Procedure:

-

Seed RAW 264.7 cells into a 96-well plate at a density of 1 × 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for another 24 hours.

-

After incubation, collect 50 µL of the cell culture medium.

-

Add 50 µL of Griess reagent to the collected medium.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Generate a standard curve using known concentrations of sodium nitrite to determine the concentration of nitrite in the samples.

-

Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.

Cell Viability Assay (MTT Assay)

This protocol describes the MTT assay, a colorimetric method to assess the cytotoxic effects of pyrimidine derivatives on cancer cell lines.[11][12]

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2, A549)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Test compounds (dissolved in DMSO)

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours.

-

Add 10-20 µL of MTT solution to each well and incubate for 4 hours.

-

Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways, experimental workflows, and logical relationships relevant to the research applications of this compound.

GTP Cyclohydrolase I Inhibition Pathway

Caption: Mechanism of GTP Cyclohydrolase I inhibition by this compound.

General Experimental Workflow for Anticancer Drug Screening

Caption: A typical workflow for screening pyrimidine derivatives for anticancer activity.

Logical Relationship of Pyrimidine Derivatives' Activities

Caption: Logical relationships between the core scaffold and its biological activities.

Conclusion

This compound and its derivatives represent a highly versatile and promising class of compounds for drug discovery and development. Their demonstrated efficacy in preclinical models for cancer and inflammation, coupled with a well-defined mechanism of action for key enzymatic targets, underscores their therapeutic potential. The synthetic accessibility of the pyrimidine core allows for extensive structure-activity relationship studies, paving the way for the optimization of lead compounds with enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide serves as a foundational resource for researchers aiming to explore and harness the full potential of this remarkable chemical scaffold in the pursuit of novel therapeutics.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The mechanism of potent GTP cyclohydrolase I inhibition by 2,4-diamino-6-hydroxypyrimidine: requirement of the GTP cyclohydrolase I feedback regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GTP cyclohydrolase I inhibition by the prototypic inhibitor 2, 4-diamino-6-hydroxypyrimidine. Mechanisms and unanticipated role of GTP cyclohydrolase I feedback regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mjas.analis.com.my [mjas.analis.com.my]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 4,6-Diamino-2-hydroxypyrimidine: An Application Note and Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the laboratory synthesis of 4,6-diamino-2-hydroxypyrimidine, a crucial intermediate in the synthesis of various biologically active compounds. This protocol is based on established and reliable methods, ensuring a high yield and purity of the final product.

Introduction

This compound, which exists in tautomeric equilibrium with 2,4-diamino-6-hydroxypyrimidine, is a key building block in medicinal chemistry and drug development. Its structure is foundational for the synthesis of numerous therapeutic agents, including antivirals and other targeted therapies. The protocol outlined below describes the condensation reaction between a guanidine salt and a cyanoacetate ester, a common and efficient method for the preparation of this pyrimidine derivative.

Reaction Scheme

The synthesis proceeds via the cyclocondensation of guanidine with ethyl cyanoacetate in the presence of a strong base, typically sodium ethoxide. The reaction mechanism involves the formation of a sodiocyanoacetate intermediate, which is then reacted with guanidine to form the pyrimidine ring.

Experimental Protocol

This protocol is adapted from well-established procedures, including those published in Organic Syntheses.

Materials and Reagents:

-

Guanidine hydrochloride (or Guanidine nitrate)

-

Ethyl cyanoacetate (or Methyl cyanoacetate)

-

Sodium metal

-

Anhydrous Ethanol (or Methanol)

-

Glacial Acetic Acid

-

Deionized Water

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beakers and graduated cylinders

-

Büchner funnel and filter paper

-

Drying oven

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal in anhydrous ethanol. The reaction is exothermic and produces hydrogen gas, so it must be performed in a well-ventilated fume hood. For a typical scale, 23 g of sodium is dissolved in 250 mL of anhydrous ethanol.

-

Formation of Ethyl Sodiocyanoacetate: After all the sodium has reacted and the solution has cooled, add ethyl cyanoacetate to the sodium ethoxide solution.

-

Preparation of Guanidine Solution: In a separate flask, prepare another batch of sodium ethoxide solution using the same proportions. To this, add guanidine hydrochloride. The resulting sodium chloride will precipitate.

-

Reaction: Filter the guanidine solution to remove the sodium chloride and add the clear filtrate to the solution of ethyl sodiocyanoacetate.

-

Reflux: Heat the reaction mixture to reflux and maintain it for 2 to 4 hours.

-

Work-up:

-

After the reflux period, evaporate the solvent to dryness.

-

Dissolve the solid residue in boiling water.

-

Acidify the solution with glacial acetic acid to a pH of approximately 7.

-

-

Isolation and Purification:

-

Cool the acidified solution in an ice bath to precipitate the product.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with cold water and then with a small amount of cold ethanol.

-

Dry the purified this compound in a drying oven.

-

Data Presentation

The following table summarizes the quantitative data from various reported syntheses of this compound (or its tautomer).

| Parameter | Value | Reference |

| Reactants | ||

| Guanidine Salt | Guanidine Hydrochloride or Nitrate | |

| Ester | Ethyl or Methyl Cyanoacetate | |

| Base | Sodium Ethoxide or Methoxide | |

| Solvent | Anhydrous Ethanol or Methanol | |

| Reaction Conditions | ||

| Temperature | Reflux | |

| Reaction Time | 2 - 4 hours | |

| Product Characteristics | ||

| Appearance | Yellowish needles or light yellow solid | |

| Yield | 80 - 96.2% | |

| Melting Point | 260 - 270 °C (with decomposition) | |

| Purity | >99% (by HPLC) |

Characterization Data

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic peaks for N-H stretching of the amino groups, C=O stretching of the pyrimidone form, and C=N and C=C stretching of the pyrimidine ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 13C NMR spectrum provides evidence for the chemical environment of the carbon atoms in the pyrimidine ring.

-

Mass Spectrometry (MS): Mass spectral analysis can be used to confirm the molecular weight of the synthesized compound.

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Tautomerism of this compound

The target molecule exhibits keto-enol tautomerism, existing in equilibrium between the hydroxyl and pyrimidone forms.

Caption: Tautomeric equilibrium of this compound.

Safety Precautions

-

Sodium metal is highly reactive and flammable. Handle with care under an inert atmosphere or in a dry solvent.

-

The reaction to form sodium ethoxide is exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and use a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of 2-Amino-4,6-dihydroxypyrimidine

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of 2-amino-4,6-dihydroxypyrimidine (also known as 2-amino-4,6-pyrimidinediol). This compound is a heterocyclic organic molecule relevant in pharmaceutical research, particularly as a potential impurity in active pharmaceutical ingredients such as pemetrexed acid.[1] The method utilizes an electrospray ionization (ESI) source in positive ion mode with Selected Reaction Monitoring (SRM) to ensure high selectivity and achieve low limits of detection and quantification.[1] Protocols for sample preparation from both simple and complex biological matrices are provided, making this method broadly applicable for quality control and research applications.

Principle of the Method

The method employs liquid chromatography (LC) to achieve chromatographic separation of 2-amino-4,6-dihydroxypyrimidine from the sample matrix. Following separation, the analyte is introduced into a tandem mass spectrometer (MS/MS). Electrospray ionization (ESI) in positive ion mode is used to generate the protonated precursor ion of the analyte (m/z 128.08).[1] This precursor ion is then isolated and subjected to collision-induced dissociation (CID), generating a specific product ion (m/z 60.17).[1] By monitoring this specific precursor-to-product ion transition (SRM), the method provides excellent sensitivity and selectivity, minimizing interference from other matrix components.[1][2]

Experimental Protocols

Reagents and Materials

-

Analyte: 2-Amino-4,6-dihydroxypyrimidine reference standard (CAS: 56-09-7, Molecular Formula: C₄H₅N₃O₂, Molecular Weight: 127.10 g/mol ).

-

Solvents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade).

-

Acid: Acetic Acid (LC-MS Grade).[1]

-

Buffer (optional for complex matrices): Anhydrous pyridine.

-

Protein Precipitation Agent (for biological matrices): Cold acetonitrile or methanol.[2][3]

Instrumentation

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.

-

Chromatographic Column: Acclaim RSLC 120 C18 (2.0 x 100 mm, 2.2 µm) or equivalent reverse-phase column.[1]

LC-MS/MS Method Parameters

The following tables summarize the starting parameters for the LC-MS/MS method, based on established protocols.[1] Optimization may be required for specific instrumentation.

Table 1: Liquid Chromatography Conditions

| Parameter | Value |

|---|---|

| Column | Acclaim RSLC 120 C18 (2.0 x 100 mm, 2.2 µm)[1] |

| Mobile Phase A | 0.1% Acetic Acid in Water[1] |

| Mobile Phase B | Acetonitrile[1] |

| Flow Rate | 0.2 mL/min[1] |

| Column Temperature | 20-50 °C (e.g., 40 °C)[1] |

| Injection Volume | 2 µL[1] |

| Gradient | Isocratic or gradient elution (to be optimized) |

| Expected RT | ~1.48 min[1] |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

|---|---|

| Ion Source | Electrospray Ionization (ESI)[1] |

| Polarity | Positive[1] |

| Scan Mode | Selected Reaction Monitoring (SRM)[1] |

| Precursor Ion (Q1) | m/z 128.08[1] |

| Product Ion (Q3) | m/z 60.17[1] |

| Collision Energy | To be optimized for the specific instrument |

| Dwell Time | To be optimized |

Preparation of Stock Solutions and Calibration Standards

-

Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of 2-amino-4,6-dihydroxypyrimidine reference standard and dissolve it in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) to achieve the target concentration.

-

Working Stock Solution: Serially dilute the primary stock solution to create a working stock at a lower concentration (e.g., 1 µg/mL).

-

Calibration Curve Standards: Prepare a series of calibration standards by serially diluting the working stock solution with the initial mobile phase composition to cover the desired concentration range for analysis.[1]

Sample Preparation Protocols

Protocol 1: Simple "Dilute-and-Shoot" (for simple matrices, e.g., drug substance)

-

Accurately weigh the sample (e.g., ~20 mg of pemetrexed acid).[1]

-

Place the sample into a 50 mL volumetric flask.[1]

-

Add a 1:1 mixture of acetonitrile and water and dissolve using sonication.[1]

-

Dilute to the final volume with the same solvent and mix thoroughly.[1]

-

If necessary, filter the sample through a 0.22 µm syringe filter before transferring to an autosampler vial for injection.[4]

Protocol 2: Protein Precipitation (for biological matrices, e.g., plasma) This protocol is a general guideline for removing proteins from complex biological samples.[2]

-

To 100 µL of plasma sample, add 300 µL of cold acetonitrile.

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase, vortex briefly, and transfer to an autosampler vial for LC-MS/MS analysis.

Data Presentation and Method Performance

The following table summarizes the quantitative performance characteristics of this method as established in the literature.[1]

Table 3: Method Performance and Validation Data

| Parameter | Result |

|---|---|

| Linearity (r) | 0.9991[1] |

| Linear Equation | y = 16284369.9828x - 3457.7447[1] |

| Limit of Detection (LOD) | 0.1671 ng/mL[1] |

| Limit of Quantification (LOQ) | 0.3341 ng/mL[1] |

| Accuracy (Recovery) | 94.29% - 104.76%[1] |

Visualizations

The following diagrams illustrate the overall experimental workflow and the principle of Selected Reaction Monitoring (SRM) used for detection.

Caption: Overall experimental workflow for the LC-MS/MS analysis.

Caption: Principle of Selected Reaction Monitoring (SRM) for quantification.

References

Application Notes and Protocols for the Use of 4,6-Diamino-2-hydroxypyrimidine in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors. Its ability to mimic the purine ring of ATP allows for competitive binding to the ATP-binding site of kinases, making it an attractive starting point for the design of novel therapeutics. 4,6-Diamino-2-hydroxypyrimidine, and its tautomeric form 2,4-diamino-6-hydroxypyrimidine, is a versatile building block for the synthesis of a diverse range of kinase inhibitors. The presence of multiple reactive sites on the pyrimidine core allows for strategic functionalization to achieve high potency and selectivity against various kinase targets.

These application notes provide detailed protocols for the synthesis of kinase inhibitors starting from this compound, with a focus on the synthesis of Janus Kinase 3 (JAK3) and Oligodendrocyte Transcription Factor 2 (OLIG2) inhibitors. Quantitative data on the biological activity of representative compounds are presented, along with visualizations of relevant signaling pathways and synthetic workflows.

Key Applications

Derivatives of this compound have shown significant potential as inhibitors of several important kinase families, including:

-

Janus Kinases (JAKs): Specifically JAK3, which is a key mediator in the signaling of several cytokines crucial for the proliferation and differentiation of immune cells.[1] Inhibition of JAK3 is a validated therapeutic strategy for autoimmune diseases and certain hematological malignancies.

-

OLIG2: A transcription factor implicated in the progression of glioblastoma.[2] Targeting OLIG2 with small molecule inhibitors presents a promising approach for the treatment of this aggressive brain tumor.

Data Presentation

The following tables summarize the inhibitory activities of lead compounds synthesized from a pyrimidine-4,6-diamine scaffold, which is accessible from this compound.

Table 1: Inhibitory Activity of Compound 11e against Janus Kinases [1]

| Kinase | IC50 (nM) |

| JAK3 | 2.1 |

| JAK1 | >10000 |

| JAK2 | 148 |

Compound 11e demonstrates excellent potency and selectivity for JAK3 over other JAK family members.

Table 2: Anti-proliferative and OLIG2 Inhibitory Activity of Compound B01 [2]

| Cell Line / Target | IC50 (µM) |

| U87 (Glioblastoma) | 7.0 |

| U251 (Glioblastoma) | 6.4 |

| Nuclear OLIG2 Levels | 0.88 |

Compound B01 effectively inhibits the proliferation of glioblastoma cell lines and reduces the levels of nuclear OLIG2.

Signaling Pathways

Janus Kinase (JAK) - STAT Signaling Pathway

The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors.[3][4] Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.[5] JAK3 is primarily associated with the common gamma chain (γc) of cytokine receptors and plays a crucial role in the signaling of interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[4][6]

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrimidine-4,6-diamine derivatives on JAK3.

Role of OLIG2 in Glioblastoma

OLIG2 is a transcription factor that is crucial for the development of oligodendrocytes and motor neurons. However, in the context of glioblastoma, OLIG2 is a key driver of tumor progression. It is highly expressed in glioma stem cells and is involved in maintaining their self-renewal capacity.[7] OLIG2 promotes glioma cell proliferation and resistance to therapy by upregulating the expression of genes involved in cell growth and oncogenesis, while simultaneously repressing tumor suppressor pathways.[8] Therefore, inhibiting OLIG2 is a promising therapeutic strategy to overcome resistance and improve outcomes in glioblastoma patients.

Caption: The role of OLIG2 in glioblastoma and its inhibition by pyrimidine-4,6-diamine derivatives.

Experimental Protocols

The synthesis of kinase inhibitors from this compound typically involves a multi-step process. The initial step is the conversion of the hydroxypyrimidine to a more reactive chloropyrimidine intermediate. This intermediate can then be further functionalized through various cross-coupling reactions to introduce the desired pharmacophoric groups.

Synthetic Workflow

Caption: General synthetic workflow for kinase inhibitors from this compound.

Protocol 1: Synthesis of 2,4-Diamino-6-chloropyrimidine

This protocol describes the chlorination of 2,4-diamino-6-hydroxypyrimidine, the tautomer of this compound.

Materials:

-

2,4-Diamino-6-hydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

Procedure: [9]

-

In a round-bottom flask, add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) to phosphorus oxychloride (9 mL).

-

Stir the mixture and heat it to 97 °C for 17 hours under a reflux condenser.

-

After the reaction is complete, cool the mixture and slowly pour it into ice water with stirring.

-

Heat the aqueous solution to 90 °C for 1 hour to hydrolyze any remaining POCl₃.

-

Cool the solution and adjust the pH to 8 with a NaOH solution.

-

Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain 2,4-diamino-6-chloropyrimidine as a white solid (yield: 85%).

Protocol 2: General Procedure for Suzuki Coupling

This protocol describes the palladium-catalyzed Suzuki coupling of a chloropyrimidine with an arylboronic acid.

Materials:

-

2,4-Diamino-6-chloropyrimidine derivative

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water)

-

Schlenk flask or microwave vial

-

Inert gas (Argon or Nitrogen)

-

Magnetic stirrer

-

Heating apparatus

Procedure:

-

To a flame-dried Schlenk flask, add the 2,4-diamino-6-chloropyrimidine derivative (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired 6-aryl-2,4-diaminopyrimidine derivative.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed amination of a chloropyrimidine.

Materials:

-

Chloropyrimidine derivative

-

Amine

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Cs₂CO₃)

-

Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

-

Schlenk tube

-

Inert gas (Argon or Nitrogen)

-

Magnetic stirrer

-

Heating apparatus

Procedure:

-

In a Schlenk tube, add the chloropyrimidine derivative (1.0 equiv), palladium catalyst (1-5 mol%), and ligand (1-5 mol%).

-

Evacuate and backfill the tube with an inert gas several times.

-

Add the base (1.5-2.0 equiv) and the anhydrous, deoxygenated solvent.

-

Add the amine (1.1-1.5 equiv) via syringe.

-

Heat the reaction mixture to 80-120 °C and stir for the required time (monitor by TLC or LC-MS).

-

After completion, cool the mixture to room temperature.

-

Dilute with a suitable organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of potent and selective kinase inhibitors. The straightforward conversion to the corresponding chloropyrimidine opens up a wide range of possibilities for further functionalization using modern cross-coupling methodologies. The successful development of highly active JAK3 and OLIG2 inhibitors based on the pyrimidine-4,6-diamine scaffold highlights the potential of this chemical space for the discovery of novel therapeutics for a variety of diseases, including autoimmune disorders and cancer. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and biological evaluation of new kinase inhibitors derived from this promising scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for 2,4-diamino-6-hydroxypyrimidine as a GTP Cyclohydrolase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for utilizing 2,4-diamino-6-hydroxypyrimidine (DAHP) as an inhibitor of GTP cyclohydrolase I (GCH1), the rate-limiting enzyme in tetrahydrobiopterin (BH4) synthesis. The protocols cover enzymatic assays to determine the inhibitory potency of DAHP, as well as cell-based assays to assess its effects on cellular BH4 and neopterin levels. These methods are essential for researchers investigating the role of the de novo BH4 synthesis pathway in various physiological and pathological processes.

Introduction

Guanosine triphosphate (GTP) cyclohydrolase I (GCH1) catalyzes the first and rate-limiting step in the de novo synthesis of tetrahydrobiopterin (BH4). BH4 is an essential cofactor for several key enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases. Consequently, GCH1 plays a critical role in a wide range of biological processes, including neurotransmitter synthesis, endothelial function, and immune responses.[1][2] Dysregulation of the GCH1/BH4 pathway has been implicated in various disorders, making GCH1 an attractive target for therapeutic intervention.[2]

2,4-diamino-6-hydroxypyrimidine (DAHP) is a widely used inhibitor of GCH1.[3][4] Understanding its mechanism of action and having robust protocols to study its effects are crucial for its application in research and drug development. Notably, the potent inhibition of GCH1 by DAHP is not direct but is mediated by the GTP cyclohydrolase I feedback regulatory protein (GFRP).[1][3][4][5] At lower concentrations, DAHP mimics BH4 and facilitates the inhibitory function of GFRP, while at higher concentrations, it can directly compete with the substrate GTP.[1][5] The inhibitory effect of the DAHP/GFRP complex can be reversed by L-phenylalanine.[3][4]

These application notes provide detailed protocols for in vitro enzyme kinetics and cell-based assays to characterize the inhibitory effects of DAHP on GCH1 activity.

Mechanism of Action of 2,4-diamino-6-hydroxypyrimidine

The inhibitory action of DAHP on GCH1 is multifaceted and primarily depends on the presence of the GTP cyclohydrolase I feedback regulatory protein (GFRP).

-

GFRP-Dependent Inhibition: At lower concentrations, DAHP binds to GFRP, inducing a conformational change that enhances the affinity of GFRP for GCH1. The resulting GCH1-GFRP-DAHP complex is catalytically inactive. This mechanism is analogous to the feedback inhibition of GCH1 by its end-product, BH4.

-

Direct Competitive Inhibition: At significantly higher concentrations, DAHP can directly compete with the substrate, GTP, for binding to the active site of GCH1, although this is a less potent mechanism of inhibition.[1][5]

-

Reversal by L-Phenylalanine: The GFRP-mediated inhibition by DAHP can be allosterically reversed by L-phenylalanine. L-phenylalanine binds to the GCH1-GFRP complex, causing a conformational change that leads to the dissociation of the inhibitor and restoration of enzyme activity.[3][4]

Data Presentation

Table 1: In Vitro Inhibition of GCH1 by 2,4-diamino-6-hydroxypyrimidine

| Parameter | Value | Conditions | Reference |

| IC50 | ~1 mM | Recombinant GCH1, in the absence of GFRP | [2] |

| IC50 | Potentiated | In the presence of GFRP | [1][5] |

| Ki | 0.23 mM | Competitive inhibition with Nocardia cultures | [6] |

Note: The IC50 value is highly dependent on the concentration of GFRP.

Experimental Protocols

Protocol 1: In Vitro GCH1 Activity Assay and Inhibition by DAHP

This protocol describes a real-time kinetic microplate assay to measure GCH1 activity and its inhibition by DAHP. The assay measures the formation of dihydroneopterin triphosphate (H2NTP), a product of the GCH1-catalyzed reaction, which leads to an increase in absorbance at 340 nm.[4]

Materials:

-

Recombinant human GCH1

-

Recombinant human GFRP

-

GTP solution (100 mM)

-

2,4-diamino-6-hydroxypyrimidine (DAHP) solution (100 mM)

-

L-phenylalanine solution (100 mM)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 5 mM MgCl2, 10% glycerol

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare working solutions of GCH1, GFRP, GTP, DAHP, and L-phenylalanine in Assay Buffer at desired concentrations. Keep all protein solutions on ice.

-

-

Assay Setup:

-

In a 96-well microplate, prepare the following reaction mixtures (total volume of 200 µL per well):

-

Control (No Inhibition):

-

140 µL Assay Buffer

-

20 µL GCH1 (final concentration, e.g., 0.1 µM)

-

20 µL GFRP (final concentration, e.g., 0.5 µM)

-

20 µL GTP (final concentration, e.g., 1 mM)

-

-

DAHP Inhibition:

-

120 µL Assay Buffer

-

20 µL GCH1 (final concentration, e.g., 0.1 µM)

-

20 µL GFRP (final concentration, e.g., 0.5 µM)

-

20 µL DAHP (to achieve a range of final concentrations, e.g., 25-1500 µM)

-

20 µL GTP (final concentration, e.g., 1 mM)

-

-

Reversal of Inhibition:

-

100 µL Assay Buffer

-

20 µL GCH1 (final concentration, e.g., 0.1 µM)

-

20 µL GFRP (final concentration, e.g., 0.5 µM)

-

20 µL DAHP (at a concentration that gives maximal inhibition, e.g., 1.5 mM)

-

20 µL L-phenylalanine (to achieve a range of final concentrations, e.g., 0.25-10 mM)

-

20 µL GTP (final concentration, e.g., 1 mM)

-

-

-

-

Kinetic Measurement:

-

Initiate the reaction by adding the GTP solution.

-

Immediately place the microplate in a spectrophotometer pre-heated to 37°C.

-

Measure the increase in absorbance at 340 nm every minute for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.

-

For inhibition studies, plot the percentage of GCH1 activity against the concentration of DAHP to determine the IC50 value.

-

For reversal studies, plot the percentage of GCH1 activity against the concentration of L-phenylalanine.

-

Protocol 2: Cellular Assay for BH4 and Neopterin Levels

This protocol describes how to treat cells with DAHP and subsequently measure the intracellular and extracellular levels of BH4 and neopterin using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Materials:

-

Cell line of interest (e.g., human umbilical vein endothelial cells - HUVECs, or a macrophage cell line)

-

Complete cell culture medium

-

DAHP solution (sterile-filtered)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

HPLC system with a fluorescence detector

-

C18 reverse-phase HPLC column

-

Mobile phase for pterin analysis (e.g., 15 mM potassium phosphate, pH 6.0, with 5% methanol)

-

BH4 and neopterin standards

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Treat the cells with various concentrations of DAHP (e.g., 0.1, 1, 10, 100 µM) in fresh cell culture medium for a specified period (e.g., 24, 48, or 72 hours). Include an untreated control.

-

-

Sample Collection:

-

Extracellular (Medium): Collect the cell culture medium from each well. Centrifuge to remove any detached cells and store the supernatant at -80°C until analysis.

-

Intracellular (Cell Lysate):

-

Wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 15 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate) and store at -80°C until analysis.

-

-

-

Sample Preparation for HPLC:

-

Thaw the samples (medium or cell lysate) on ice.

-

Deproteinate the samples by adding an equal volume of 1 M perchloric acid, followed by centrifugation to pellet the precipitated protein.

-

Neutralize the supernatant with 2 M K2CO3.

-

Filter the samples through a 0.22 µm syringe filter before injecting into the HPLC system.

-

-

HPLC Analysis:

-

Set up the HPLC system with the C18 column and the appropriate mobile phase.

-

Set the fluorescence detector to the excitation and emission wavelengths for neopterin (e.g., Ex: 353 nm, Em: 438 nm) and BH4 (requires oxidation to a fluorescent pterin, typically with iodine in acidic or alkaline solution, followed by fluorescence detection).

-

Inject the prepared samples and standards.

-

Quantify the concentrations of neopterin and BH4 by comparing the peak areas of the samples to the standard curve.

-

-

Data Analysis:

-

Normalize the intracellular pterin levels to the total protein concentration of the cell lysate (determined by a BCA or Bradford assay).

-

Compare the pterin levels in DAHP-treated cells to the untreated controls.

-

Mandatory Visualization

Caption: GTP cyclohydrolase I (GCH1) signaling pathway and its regulation.

Caption: Experimental workflows for in vitro and cellular assays.

References

- 1. A Sensitive Assay for the Enzymatic Activity of GTP Cyclohydrolase I | Springer Nature Experiments [experiments.springernature.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. pubs.acs.org [pubs.acs.org]

Application of 4,6-Diamino-2-hydroxypyrimidine in Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, 4,6-diamino-2-hydroxypyrimidine and its related analogs have emerged as a versatile platform for the development of novel therapeutics. This document provides a comprehensive overview of the applications of this scaffold in drug discovery, complete with detailed experimental protocols and quantitative data to guide researchers in this field. The applications span several therapeutic areas, including oncology, inflammation, and neuroprotection, highlighting the broad potential of this chemical motif.

Therapeutic Applications and Mechanisms of Action

Derivatives of the 4,6-diaminopyrimidine scaffold have been investigated for a range of therapeutic applications, primarily as inhibitors of key enzymes involved in cellular signaling pathways.

1. Kinase Inhibition:

A significant area of application is in the development of kinase inhibitors. Pyrimidine derivatives often act as ATP-competitive inhibitors by mimicking the purine ring of ATP, thereby blocking the phosphorylation of downstream substrates.

-

Janus Kinase (JAK) Inhibition: Several 4,6-diaminopyrimidine derivatives have been identified as potent inhibitors of JAKs, particularly JAK3.[1][2][3] JAKs are critical components of the JAK-STAT signaling pathway, which is integral to immune cell proliferation, differentiation, and apoptosis.[1][4] Dysregulation of this pathway is implicated in autoimmune diseases and cancer.[5]

-

Focal Adhesion Kinase (FAK) Inhibition: Diaminopyrimidine derivatives have been designed as FAK inhibitors.[6] FAK is a non-receptor tyrosine kinase involved in cell adhesion, proliferation, and migration, and its overexpression is linked to tumor progression and metastasis.[6]

-

Fms-like Tyrosine Kinase 3 (FLT3) Inhibition: The 4,6-diaminopyrimidine scaffold has been utilized to develop potent type-II inhibitors of FLT3, a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[7]

2. Anti-Glioblastoma Activity:

Novel pyrimidine-4,6-diamine derivatives have been synthesized as inhibitors of Oligodendrocyte Transcription Factor 2 (OLIG2). OLIG2 is a key transcription factor in the progression of glioblastoma multiforme (GBM), a highly aggressive brain tumor.[8]

3. Neuroprotection:

2,4-Diamino-6-hydroxypyrimidine (DAHP), a closely related analog, has demonstrated neuroprotective effects in animal models of cerebral ischemia.[9] This protection is attributed to the activation of the PI3K/Akt/mTOR signaling pathway, which promotes cell survival and inhibits apoptosis.[9]

4. Anti-inflammatory Activity:

Certain 2-amino-4,6-dichloropyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) in immune-activated cells, suggesting potential as anti-inflammatory agents.[10][11]

Quantitative Data Summary

The following tables summarize the reported biological activities of various 4,6-diaminopyrimidine derivatives and related compounds.

Table 1: Kinase Inhibitory Activity

| Compound Class | Target Kinase | IC50 | Reference |

| Pyrimidine-4,6-diamine derivative (11e) | JAK3 | 2.1 nM | [1] |

| Pyrimidine-4,6-diamine derivative (9) | JAK3 | 1.7 nM | [12] |

| 4-Amino-(1H)-pyrazole derivative (3f) | JAK1 | 3.4 nM | [13] |

| JAK2 | 2.2 nM | [13] | |

| JAK3 | 3.5 nM | [13] | |

| Diaminopyrimidine derivative (A12) | FAK | 130 nM (A549 cells), 94 nM (MDA-MB-231 cells) | [6] |

| Pyrimidine-4,6-diamine derivative (13a) | FLT3 | 13.9 nM | [7] |

| FLT3D835Y | 72.5 nM | [7] | |

| c-KIT | >500-fold selectivity over FLT3 | [7] | |

| 4-Alkoxy-2,6-diamino-5-nitrosopyrimidine | CDK1/cyclinB1 | 2.9 µM | [14] |

| CDK2/cyclinA3 | 2.2 µM | [14] |

Table 2: Anti-Glioblastoma Activity

| Compound | Cell Line | IC50 | Reference |

| OLIG2 Inhibitor [I] | U87 | 7.02 µM | [8] |

| U251 | 6.43 µM | [8] | |

| LN18 | 8.88 µM | [8] | |

| C6 | 6.02 µM | [8] |

Table 3: Anti-inflammatory Activity

| Compound | Assay | IC50 | Reference |

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Nitric Oxide Production (mouse peritoneal cells) | 2 µM | [10] |

| Other 5-substituted 2-amino-4,6-dichloropyrimidines | Nitric Oxide Production (mouse peritoneal cells) | 9-36 µM | [10] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: The JAK-STAT signaling pathway and the point of inhibition.Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental Workflows

Caption: A typical workflow for screening kinase inhibitors.

Caption: Workflow for in vivo neuroprotection studies.

Experimental Protocols

Synthesis of 4,6-Diaminopyrimidine Derivatives

General Procedure for the Synthesis of 2,4-Diamino-6-chloropyrimidine (Intermediate) [3]

-

To a round-bottom flask, add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol).

-

Carefully add phosphorus oxychloride (POCl3, 9 mL) to the flask.

-

Stir the reaction mixture at 97 °C for 17 hours.

-

After cooling, slowly pour the reaction mixture into ice water.

-

Heat the aqueous solution at 90 °C for 1 hour to hydrolyze the excess POCl3.

-

Adjust the pH of the solution to 8 with a sodium hydroxide (NaOH) solution.

-